molecular formula C14H17N3O2S B2826084 N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide CAS No. 866040-02-0

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide

Cat. No.: B2826084
CAS No.: 866040-02-0
M. Wt: 291.37
InChI Key: VNUBNWMZPWTWFU-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide is a chemical compound with the molecular formula C14H17N3O2S. It is known for its unique structure, which includes a pyrrolidine ring, a cyano group, and two methoxy groups attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide typically involves the reaction of 2-cyano-4,5-dimethoxybenzaldehyde with pyrrolidine and a thiocarbamide source. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.

    Substitution: The methoxy groups and the cyano group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide involves its interaction with molecular targets and pathways within biological systems. The cyano group and the pyrrolidine ring play crucial roles in its activity, potentially interacting with enzymes or receptors to exert its effects. Detailed studies are required to fully elucidate the specific pathways involved.

Comparison with Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide can be compared with other compounds having similar structural features, such as:
    • N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carboxamide
    • This compound derivatives with different substituents

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-18-12-7-10(9-15)11(8-13(12)19-2)16-14(20)17-5-3-4-6-17/h7-8H,3-6H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUBNWMZPWTWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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